molecular formula C10H11NO4 B8706900 Methyl 4-(glycoloylamino)benzoate

Methyl 4-(glycoloylamino)benzoate

Cat. No.: B8706900
M. Wt: 209.20 g/mol
InChI Key: UVYKSXBTHYHLSU-UHFFFAOYSA-N
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Description

Methyl 4-(glycoloylamino)benzoate is a para-substituted benzoate ester featuring a glycoloylamino (-NHCOCH₂OH) group. The glycoloylamino group, derived from glycolic acid, likely influences solubility, reactivity, and biological activity, similar to other amide-functionalized benzoates documented in the literature . This article focuses on comparisons with structurally related compounds to infer trends in synthesis, characterization, and utility.

Properties

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

methyl 4-[(2-hydroxyacetyl)amino]benzoate

InChI

InChI=1S/C10H11NO4/c1-15-10(14)7-2-4-8(5-3-7)11-9(13)6-12/h2-5,12H,6H2,1H3,(H,11,13)

InChI Key

UVYKSXBTHYHLSU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CO

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Diversity and Functional Groups

The para position of methyl benzoate derivatives is commonly modified to introduce functional groups that alter physicochemical and biological behavior. Key analogues from the evidence include:

  • Methyl 4-acetamido-2-hydroxybenzoate : Combines acetamido (-NHCOCH₃) and hydroxy (-OH) groups, enhancing hydrogen-bonding capacity .
  • (S)-Methyl 4-(1-aminoethyl)benzoate: Contains a chiral aminoethyl (-CH(NH₂)CH₃) group, influencing stereoselective interactions in pharmaceuticals .
  • Methyl 4-(dimethylamino)benzoate: Substituted with a dimethylamino (-N(CH₃)₂) group, offering strong electron-donating properties .

Physicochemical and Spectral Properties

Key data from analogous compounds:

Property Methyl 4-acetamido-2-hydroxybenzoate Methyl 4-[(cyanomethyl)amino]benzoate (S)-Methyl 4-(1-aminoethyl)benzoate
Molecular Formula C₁₀H₁₁NO₄ (inferred) C₁₀H₁₀N₂O₂ C₁₀H₁₃NO₂
Molecular Weight ~209.20 190.20 179.22
Spectral Characterization NMR, HRMS CHNS analysis available NMR, HRMS
Solubility Likely polar due to -OH and -NHCOCH₃ Moderate (nitrile enhances lipophilicity) High in polar solvents

Compounds with bulkier substituents (e.g., quinoline-piperazine groups in ) exhibit lower solubility due to increased hydrophobicity . Glycoloylamino’s hydroxyl group may enhance aqueous solubility compared to these analogues.

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